molecular formula C12H22N2O2 B3060153 tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1824024-00-1

tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B3060153
CAS No.: 1824024-00-1
M. Wt: 226.32
InChI Key: RNBAIEJDOGSDBC-UHFFFAOYSA-N
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Description

Historical Evolution of Spirocyclic Amines in Drug Discovery

The use of spirocyclic amines in pharmaceuticals traces back to the mid-20th century with the approval of griseofulvin, an antifungal agent featuring a spirocyclic ketone motif. Early applications relied on natural product-derived scaffolds, but synthetic advances in the 1990s enabled systematic exploration of spirocycles. For instance, Yamoto’s 1990 synthesis of griseofulvin demonstrated the feasibility of constructing complex spiro frameworks through Diels-Alder reactions and photochemical isomerization.

By the 2000s, spirocyclic secondary amines gained prominence as soluble epoxide hydrolase (sEH) inhibitors, exemplified by trisubstituted ureas like rac-1a. These compounds showcased improved bioavailability and selectivity, though their therapeutic efficacy in hypertension models remained inconsistent. Concurrently, advances in rhodium-catalyzed hydroformylation facilitated the synthesis of spironolactone, a steroidal spirocyclic diuretic.

Recent decades have seen a surge in spirocycle utilization, driven by their ability to reduce conformational entropy and enhance binding specificity. A 2014 review highlighted over 20 spirocyclic drugs in clinical development, underscoring their versatility in targeting enzymes, receptors, and ion channels. The structural novelty of azaspiro[3.3]heptanes, characterized by fused bicyclic rings with nitrogen incorporation, has made them particularly valuable for central nervous system (CNS) targets requiring blood-brain barrier penetration.

Table 1: Milestones in Spirocyclic Drug Development

Compound Year Approved Therapeutic Class Key Structural Feature Source
Griseofulvin 1959 Antifungal Spirocyclic ketone
Spironolactone 1960 Diuretic Steroidal spiro lactone
Fluspirilene 1970 Antipsychotic Spirocyclic butyrophenone
Spirapril 1995 Antihypertensive Spirocyclic ACE inhibitor
MAGL Inhibitors 2021 Neurological Spirocyclic carbamate

Role of 2-Azaspiro[3.3]heptane Derivatives in Bioisosteric Replacement Strategies

2-Azaspiro[3.3]heptane derivatives serve as privileged bioisosteres for piperidine and other saturated heterocycles, addressing limitations such as metabolic oxidation and conformational flexibility. The scaffold’s rigid bicyclic structure imposes defined spatial orientations on substituents, enhancing target engagement while reducing off-target interactions. For example, tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate replaces flexible amine motifs in protease inhibitors, leveraging its sp³-hybridized nitrogen to mimic transition-state geometries.

A 2023 study demonstrated that 1-azaspiro[3.3]heptane derivatives exhibit improved metabolic stability over piperidine analogues, with a 3.5-fold reduction in cytochrome P450-mediated clearance. This arises from the scaffold’s reduced surface area and shielded amine group, which minimize oxidative metabolism. Similarly, in monoacylglycerol lipase (MAGL) inhibitors, spirocyclic carbamates like compound 4f achieved nanomolar potency through interactions with Arg57 and His121 residues, unobtainable with linear analogues.

Table 2: Comparative Properties of Piperidine vs. 2-Azaspiro[3.3]heptane

Property Piperidine 2-Azaspiro[3.3]heptane Impact on Drug Design
Conformational Flexibility High (puckering modes) Low (rigid bicyclic) Enhanced binding specificity
logP 1.07 1.85 Improved membrane permeability
Metabolic Susceptibility High (CYP3A4) Moderate Extended half-life
Synthetic Accessibility Straightforward Moderate Requires advanced catalysis

The tert-butyl ester group in this compound further optimizes physicochemical properties by masking the carboxylic acid, enhancing oral bioavailability. This prodrug strategy, observed in spirapril’s ethyl ester design, allows for targeted hydrolysis in vivo, releasing the active carboxylate form. Molecular modeling studies suggest that the spirocycle’s 140° bond angles between the azetidine and cyclopropane rings create optimal vectors for substituent placement, enabling simultaneous interactions with hydrophobic pockets and catalytic residues.

In angiotensin-converting enzyme (ACE) inhibitors, spirocyclic motifs like those in spirapril confer resistance to proteolytic cleavage, a limitation of earlier peptidomimetics. Similarly, the methylamino substituent in this compound provides a secondary interaction site for hydrogen bonding, as evidenced by its application in kinase inhibitors targeting conserved ATP-binding regions.

Properties

IUPAC Name

tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-9(6-12)13-4/h9,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBAIEJDOGSDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153429
Record name 1,1-Dimethylethyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824024-00-1
Record name 1,1-Dimethylethyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824024-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

The synthesis of tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate universally requires the intermediate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Two scalable routes to this ketone intermediate have been documented (Figure 1).

Route A: Dieckmann Cyclization

This method begins with a bicyclic precursor featuring ester and ketone functionalities. Intramolecular cyclization under basic conditions (e.g., potassium tert-butoxide) induces ring closure, forming the spiro[3.3]heptane core. The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding the oxo intermediate in 65–72% isolated purity.

Route B: Ring-Closing Metathesis

An alternative approach employs a diene precursor subjected to Grubbs’ second-generation catalyst. The metathesis reaction forms the spirocyclic framework, followed by oxidation to install the ketone moiety. This route offers superior scalability, with reported yields exceeding 80% on multi-gram scales.

Table 1: Comparison of Synthetic Routes to tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
Parameter Route A (Dieckmann) Route B (Metathesis)
Starting Material Bicyclic ester-ketone Diene derivative
Catalyst/Base Potassium tert-butoxide Grubbs’ catalyst
Solvent THF Dichloromethane
Temperature −78°C 40°C
Yield 65–72% 80–85%
Scalability Moderate (≤100 g) High (≥1 kg)

Reductive Amination for Methylamino Group Installation

The ketone intermediate undergoes reductive amination to introduce the methylamino group. This one-pot reaction combines tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with methylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH3CN) as the reducing agent. The process is conducted in methanol at room temperature, achieving 60–75% yield.

Mechanistic Insights

The reaction proceeds via imine formation between the ketone and methylamine, followed by selective reduction of the C=N bond. The tert-butyl carboxylate group remains intact due to its steric and electronic stability under these conditions.

Optimization Strategies

  • Solvent Effects : Methanol enhances imine solubility and stabilizes intermediates.
  • Acidic Additives : Acetic acid (1.0 equiv) accelerates imine formation, reducing reaction time from 24 h to 8 h.
  • Catalyst Loading : NaBH3CN (1.5 equiv) ensures complete reduction without over-reduction byproducts.

Alternative Methods: Nucleophilic Substitution Approaches

An alternative pathway starts from tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (Figure 2).

Hydroxy-to-Leaving Group Conversion

The hydroxyl group is converted to a mesylate (methanesulfonyl chloride, triethylamine) or tosylate (p-toluenesulfonyl chloride) in dichloromethane at 0°C. This step achieves near-quantitative conversion, as confirmed by NMR.

Displacement with Methylamine

The mesylated intermediate reacts with excess methylamine (2.0 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 12 h. Despite steric hindrance from the spirocyclic framework, the substitution proceeds in 45–50% yield, with the remainder attributed to elimination byproducts.

Table 2: Nucleophilic Substitution vs. Reductive Amination
Parameter Substitution Route Reductive Amination
Starting Material Hydroxy derivative Oxo derivative
Key Step Mesylation + displacement Imine formation + reduction
Yield 45–50% 60–75%
Byproducts Elimination products None significant
Scalability Limited by DMSO use High

Optimization and Scalability Considerations

Hydrogenation for Deprotection

In cases where the methylamino group is protected (e.g., as a benzylamine), hydrogenolysis with palladium on carbon (10% Pd/C) under 5 bar H2 in methanol efficiently removes the protecting group. This method, adapted from related spirocyclic syntheses, achieves >95% conversion.

Large-Scale Production

Route B (metathesis) combined with reductive amination is preferred for industrial-scale synthesis. Key factors include:

  • Catalyst Recycling : Grubbs’ catalyst recovery via filtration reduces costs.
  • Continuous Flow Systems : Reductive amination in flow reactors minimizes batch variability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may be used to remove oxygen or introduce hydrogen into the molecule.

    Substitution: This compound can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

  • Structure: Differs by lacking the methyl group on the amino substituent.
  • Properties: Molecular weight = 212.29 g/mol; LogP (calculated) = 1.3; higher solubility in polar solvents compared to the methylamino derivative .
  • Synthesis : Similar reductive amination steps but omits methylation .

tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Structure: Hydroxy group replaces methylamino at position 5.
  • Synthesis : Achieved via oxidation or hydroxylation of spirocyclic intermediates .

tert-Butyl 6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

  • Properties : Molecular weight = 302.10 g/mol ; used in D3 receptor ligand synthesis. LC-MS: m/z 302.10 [M+H]+ .
  • Applications : Demonstrates the versatility of spirocyclic scaffolds in CNS drug discovery .

tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-(thiophen-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

  • Structure : Contains a thiophene ring and sulfinyl group, enhancing stereochemical complexity.
  • Properties : Melting point = 112–114°C ; [α]²⁰D = +44.0 (MeOH). HRMS: m/z 431.1569 [M+H]+ .
  • Synthesis : Uses LiAlH₄ and tosyl chloride for sulfinyl group introduction .

Comparative Analysis

Structural Modifications and Physicochemical Properties

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Optical Activity ([α]²⁰D) Key Application
Target Compound Methylamino 226.32 N/A N/A Drug intermediate
6-Amino derivative Amino 212.29 N/A N/A Chemical building block
6-Hydroxy derivative Hydroxy 213.28 N/A N/A Precursor synthesis
4-Cyanopyridyl derivative 4-Cyanopyridyl 302.10 N/A N/A D3 receptor ligands
Thiophene-sulfinyl derivative Thiophene, sulfinyl 431.16 112–114 +44.0 Stereochemical studies
  • Impact of Substituents: Methylamino vs. Amino: Methylation increases lipophilicity (LogP: ~1.5 vs. 1.3) and may enhance membrane permeability . Aromatic vs. Aliphatic Groups: Thiophene and pyridyl derivatives exhibit higher melting points due to π-π interactions .

Biological Activity

tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1824024-00-1) is a compound with potential biological activity due to its unique spirocyclic structure and the presence of the methylamino group. This article explores its synthesis, biological properties, mechanisms of action, and applications in research.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Structure : The compound features a spirocyclic framework that contributes to its biological interactions, particularly in enzyme binding and receptor activity.

Synthesis

The synthesis of this compound typically involves the reaction of a spirocyclic ketone with a methylamine derivative. Common reaction conditions include:

  • Base : Potassium carbonate
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : Elevated temperatures for optimal yield

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in various biochemical pathways. It may act as an enzyme inhibitor or modulator, impacting metabolic processes.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit:

  • Antimicrobial Activity : Potential effectiveness against bacterial strains.
  • Cytotoxic Effects : In vitro studies suggest cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Activity TypeDescription
AntimicrobialEffective against specific bacteria
CytotoxicInhibits growth of cancer cells
Enzyme InhibitionModulates enzyme activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related spirocyclic compounds, revealing significant inhibition of bacterial growth in vitro, suggesting that this compound could have similar properties.
  • Cytotoxicity Testing : In a series of experiments, the compound was tested against various cancer cell lines, showing promising results in reducing cell viability, which warrants further investigation into its potential as an anticancer therapeutic agent.

Research Applications

The compound's unique structure makes it valuable for various research applications:

  • Chemical Biology : Used as a building block for synthesizing more complex molecules.
  • Drug Development : Investigated for potential therapeutic applications in treating infections and cancer.

Comparison with Similar Compounds

When compared to other azaspiro compounds, this compound stands out due to its methylamino group, enhancing its biological interactions.

Compound NameStructure FeaturePotential Activity
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptaneLacks methylamino groupLimited biological activity
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptaneHydroxymethyl instead of methylaminoDifferent interaction profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
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tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate

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